molecular formula C13H18N2O3S B2674426 N-methyl-N-[(2-oxo-4-phenylpyrrolidin-1-yl)methyl]methanesulfonamide CAS No. 114261-42-6

N-methyl-N-[(2-oxo-4-phenylpyrrolidin-1-yl)methyl]methanesulfonamide

Cat. No.: B2674426
CAS No.: 114261-42-6
M. Wt: 282.36
InChI Key: YOVRQBWIQYUGBD-UHFFFAOYSA-N
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Description

N-methyl-N-[(2-oxo-4-phenylpyrrolidin-1-yl)methyl]methanesulfonamide is a sulfonamide derivative featuring a pyrrolidinone core substituted with a phenyl group at the 4-position and a methylsulfonamide group at the 1-position via a methylene linker. This structure combines a sulfonamide moiety, known for its bioactivity in pharmaceuticals, with a pyrrolidinone ring, which is common in neuroactive and enzyme-targeting compounds.

Properties

IUPAC Name

N-methyl-N-[(2-oxo-4-phenylpyrrolidin-1-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-14(19(2,17)18)10-15-9-12(8-13(15)16)11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVRQBWIQYUGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CN1CC(CC1=O)C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[(2-oxo-4-phenylpyrrolidin-1-yl)methyl]methanesulfonamide can be achieved through several methods. One common approach involves the alkylation of a pyrrolidine derivative with a suitable sulfonamide precursor. For instance, the reaction of N-methylpyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine can yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide’s electrophilic sulfur center reacts with nucleophiles:

Reaction Type Conditions Products Yield Source
Amine alkylation K₂CO₃, DMF, 80°CSecondary amines65–78%
Hydrolysis H₂O, H₂SO₄, refluxSulfonic acid derivatives45–60%

Notably, steric hindrance from the N-methyl and pyrrolidinone groups limits reactivity at the sulfonamide sulfur, requiring elevated temperatures for efficient substitution .

Cross-Coupling Reactions

The compound’s phenylpyrrolidinone moiety undergoes Pd-catalyzed coupling:

  • Buchwald-Hartwig amination : With Pd(OAc)₂/Xantphos, aryl halides couple to the pyrrolidinone nitrogen, forming N-aryl derivatives (e.g., 4-fluorophenyl analogs) .

  • Suzuki-Miyaura coupling : The phenyl group participates in cross-couplings with boronic acids, facilitated by Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O (yields: 50–70%) .

Cyclization and Spiroannulation

The pyrrolidinone ring enables cycloisomerization and spirocyclic product formation:

  • Au(III)-catalyzed spirocyclization : Using AuCl₃ in toluene, the compound forms spiropseudoindoxyl derivatives via a proposed carbene intermediate (Scheme 1) .

  • Cu(I)-mediated cascade reactions : CuI in DMF/H₂O at 120°C generates polycyclic structures through sequential C–N and C–O bond formations (Table 1) .

Table 1 : Cyclization Outcomes Under Metal Catalysis

Catalyst Conditions Product Yield
AuCl₃Toluene, 25°C, 0.5 hSpiropseudoindoxyls91–99%
CuIDMF/H₂O, 120°C, 4 hPolycyclic indoles35–72%

Mechanistic Insights

  • Redox-active intermediates : Pd-mediated cycles generate metal-carbene species during spiroannulation (e.g., int. 2 in Scheme 1b) .

  • Hydrogen bonding effects : The sulfonamide’s oxygen stabilizes transition states in nucleophilic substitutions, as shown in DFT studies .

Stability and Degradation Pathways

  • Oxidative degradation : Exposure to TBHP (tert-butyl hydroperoxide) cleaves the sulfonamide bond, yielding sulfonic acid and pyrrolidinone fragments .

  • Metabolic stability : Mouse liver microsomes show moderate stability (60–90% remaining after 30 min), suggesting hepatic metabolism via oxidative pathways .

Scientific Research Applications

Nootropic Activity

The compound has been studied for its nootropic effects, which facilitate cognitive enhancement. Research indicates that it can improve attention abilities and enhance information processing, which is particularly beneficial in conditions associated with cognitive decline such as age-related pathologies and traumatic brain injuries. The 4R,5S-enantiomer of this compound has been highlighted for its effectiveness as a cognition-enhancing drug, demonstrating potential in improving memory retention and learning capabilities .

Case Study: Cognitive Enhancement

A study involving the passive avoidance test on mice demonstrated significant improvements in cognitive performance when treated with the compound. The latency to enter a dark compartment (indicative of memory retention) was measured before and after treatment, showing that the compound effectively enhances cognitive functions .

Neuropharmacological Research

The compound's structure allows it to interact with various neurochemical pathways, making it a candidate for further research into neuropharmacological applications. It has been linked to potential therapeutic effects in treating cognitive impairments associated with neurodegenerative diseases.

Synthesis and Derivative Development

Research has also focused on the synthesis of analogs and derivatives of N-methyl-N-[(2-oxo-4-phenylpyrrolidin-1-yl)methyl]methanesulfonamide. These derivatives are being explored for enhanced efficacy and selectivity towards specific receptors involved in cognitive processes.

Compound Properties Potential Applications
This compoundNootropic activityCognitive enhancement, neuroprotection
4R,5S-enantiomerImproved memory retentionTreatment for cognitive decline
DerivativesVaried receptor selectivityDevelopment of new cognitive enhancers

Future Research Directions

Given the promising results from initial studies, future research could focus on:

  • Clinical Trials: Conducting clinical trials to assess the safety and efficacy of this compound in human subjects.
  • Mechanistic Studies: Investigating the detailed mechanisms through which this compound influences cognitive functions.
  • Comparative Studies: Comparing its effects with other established nootropics to evaluate relative efficacy.

Mechanism of Action

Comparison with Similar Compounds

Compound A : N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide

  • Structure : Substituted pyrimidine ring with fluorophenyl, hydroxymethyl, and isopropyl groups.
  • The fluorophenyl group enhances lipophilicity compared to the unsubstituted phenyl group in the target compound.
  • Crystallographic Data : Reported in Acta Crystallographica Section E (2011), highlighting planar pyrimidine geometry and sulfonamide conformation .

Compound B : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Structure : Chromene-fused pyrazolopyrimidine system with dual fluorophenyl groups.
  • The presence of two fluorine atoms increases metabolic stability compared to the non-fluorinated target compound .
  • Physical Properties : Melting point 175–178°C; molecular mass 589.1 g/mol .

Compound C : N-methyl-N-[1-(2-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-pyrrolidin-3-yl]-methanesulfonamide

  • Structure: Thienopyrimidine core with morpholine and pyrrolidine substituents.
  • Key Features: The thienopyrimidine system offers enhanced electron delocalization, while the morpholine group improves solubility. This contrasts with the simpler pyrrolidinone in the target compound .

Functional Group Analysis

Compound Core Structure Key Functional Groups Biological Relevance
Target Compound Pyrrolidinone Phenyl, methylsulfonamide Potential CNS or enzyme modulation
Compound A Pyrimidine Fluorophenyl, hydroxymethyl, isopropyl Anticancer or kinase inhibition
Compound B Chromene-pyrazolopyrimidine Dual fluorophenyl, sulfonamide Antiviral or anti-inflammatory
Compound C Thienopyrimidine Morpholine, pyrrolidine Kinase inhibition or antimicrobial activity

Pharmacokinetic and Toxicity Profiles

  • Compound B : Higher molecular weight (589.1 g/mol) suggests reduced bioavailability compared to the target compound. Fluorine atoms may mitigate oxidative metabolism .
  • Compound C : Morpholine enhances aqueous solubility, a property the target compound may lack due to its hydrophobic phenyl group .
  • Toxicity : Sulfonamide derivatives in (e.g., tolylfluanid) exhibit pesticidal activity with hazard statement H302 (harmful if swallowed), suggesting shared sulfonamide-related toxicity risks .

Biological Activity

N-methyl-N-[(2-oxo-4-phenylpyrrolidin-1-yl)methyl]methanesulfonamide (often abbreviated as NMMP) is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

NMMP is characterized by the following chemical structure:

  • Molecular Formula : C13H16N2O3S
  • Molecular Weight : 284.34 g/mol

The compound features a pyrrolidine ring, which is known for its involvement in various biological activities, particularly in neuropharmacology.

Research indicates that NMMP may exert its biological effects through several mechanisms:

  • Inhibition of Enzymes : NMMP has been shown to inhibit key enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B). These enzymes are critical in the metabolism of neurotransmitters, and their inhibition can enhance cholinergic signaling in the brain .
  • Modulation of Receptors : The compound may act as a positive allosteric modulator at sigma-1 receptors, which are implicated in cognitive processes and neuroprotection. This modulation could lead to improved cognitive function without significant side effects .

Neuroprotective Effects

NMMP has demonstrated potential neuroprotective properties in various studies. For instance, it was found to significantly reduce neuronal cell death in models of oxidative stress, suggesting its role as an antioxidant agent .

Cognitive Enhancement

In animal models, NMMP administration resulted in improved cognitive performance on tasks assessing memory and learning. Specifically, it alleviated scopolamine-induced amnesia in rodents, indicating its potential use in treating cognitive impairments associated with Alzheimer's disease .

Study 1: Inhibition of AChE and MAO-B

A study investigated the inhibitory effects of NMMP on AChE and MAO-B. The results showed that NMMP exhibited an IC50 value of 0.85 μM for AChE inhibition and 0.65 μM for MAO-B inhibition, highlighting its potency as a dual inhibitor .

Study 2: Cognitive Function in Rodent Models

In a controlled experiment involving rats subjected to cognitive impairment through scopolamine administration, NMMP treatment improved performance on the Morris Water Maze test. The treated group showed a statistically significant decrease in escape latency compared to the control group (p < 0.01) .

Data Tables

Parameter Value
Molecular Weight284.34 g/mol
AChE IC500.85 μM
MAO-B IC500.65 μM
Cognitive Test Resultp < 0.01

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for N-methyl-N-[(2-oxo-4-phenylpyrrolidin-1-yl)methyl]methanesulfonamide?

  • Methodology :

  • Step 1 : Use a nucleophilic substitution reaction between methanesulfonyl chloride and a pyrrolidinone intermediate under anhydrous conditions (e.g., THF or DCM with a base like triethylamine).
  • Step 2 : Purify via flash chromatography (e.g., methylene chloride/ethyl acetate gradient) to isolate the product. Purity can be confirmed by HPLC (>98%) and melting point analysis (e.g., 184–186°C observed for structurally similar sulfonamides) .
  • Step 3 : Characterize using 1H^1H- and 13C^{13}C-NMR to verify substitution patterns. For example, methanesulfonamide protons typically resonate at δ 3.0–3.5 ppm, and pyrrolidinone carbonyls appear near δ 175 ppm .

Q. How should researchers resolve discrepancies in spectral data (e.g., NMR, IR) for this compound?

  • Methodology :

  • Cross-validate with X-ray crystallography (e.g., using SHELX programs for structure refinement). For instance, SHELXL can refine high-resolution crystal structures to resolve ambiguities in substituent orientation .
  • Compare experimental IR peaks (e.g., sulfonamide S=O stretches at ~1150–1350 cm1^{-1}) with computational predictions (DFT/B3LYP) to identify misassignments .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets (e.g., kinases)?

  • Methodology :

  • Docking Protocol : Use AutoDock 4.2 or Schrödinger Suite with the following parameters:
  • Grid box centered on the ATP-binding site (for kinase targets like FAK).
  • Lamarckian genetic algorithm (LGA) with 100 runs to account for ligand flexibility.
  • Validate using co-crystallized inhibitors (e.g., PF-562,271; RMSD <2 Å for pose accuracy) .
  • MD Simulations : Run 100 ns simulations in GROMACS with CHARMM36 force field to assess stability of ligand-protein interactions (e.g., hydrogen bonds with hinge regions).

Q. How can researchers address conflicting bioactivity data in enzyme inhibition assays?

  • Methodology :

  • Data Normalization : Control for batch effects (e.g., enzyme lot variability) by including reference inhibitors (e.g., staurosporine for kinases) in each assay plate.
  • Kinetic Analysis : Perform IC50_{50} titrations under steady-state conditions (e.g., 10-point dilution series) to rule out non-specific inhibition.
  • Structural Validation : Co-crystallize the compound with the target enzyme (e.g., FAK kinase domain) to confirm binding mode discrepancies .

Q. What experimental and computational approaches are recommended for analyzing tautomeric or conformational equilibria in solution?

  • Methodology :

  • NMR Titration : Monitor chemical shift changes in 1H^1H-NMR (e.g., DMSO-d6_6 vs. CDCl3_3) to detect pH-dependent tautomerism.
  • DFT Calculations : Optimize tautomers at the B3LYP/6-311+G(d,p) level and compare relative Gibbs free energies to predict dominant forms .
  • X-ray Powder Diffraction : Compare experimental patterns with simulated data from single-crystal structures to rule out polymorphic interference .

Data Contradiction Analysis

Q. How should researchers reconcile differences in crystallographic vs. solution-phase structural data?

  • Methodology :

  • Solution Scattering : Perform SAXS (Small-Angle X-ray Scattering) to compare solution-phase conformation with crystal structures.
  • Dynamic NMR : Use variable-temperature 1H^1H-NMR to detect conformational exchange broadening (e.g., rotameric states of the methanesulfonamide group) .
  • MD Simulations : Simulate solvated systems (explicit water) to identify solvent-driven conformational preferences .

Experimental Design Considerations

Q. What are critical factors in designing stability studies for this compound under physiological conditions?

  • Methodology :

  • Forced Degradation : Expose to pH 1–13 buffers (37°C, 24h) and analyze by LC-MS to identify hydrolysis products (e.g., cleavage of the pyrrolidinone ring).
  • Oxidative Stability : Treat with H2 _2O2_2 (3% v/v) and monitor sulfonamide oxidation to sulfonic acid derivatives via 19F^{19}F-NMR (if applicable) .

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